molecular formula C25H34N6O2S B2554539 1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899993-13-6

1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2554539
CAS No.: 899993-13-6
M. Wt: 482.65
InChI Key: MIDZGOUFQRUNKD-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure that incorporates a tetrahydroquinazolinone core, a motif often associated with various pharmacological activities, linked to two distinct piperazine substituents via a thioether chain. Its molecular architecture suggests potential as a key intermediate or a functional probe for investigating novel biological pathways. The presence of multiple hydrogen bond acceptors and donors, along with a flexible linker, makes it a compelling candidate for research focused on targeted protein degradation (e.g., PROTAC design), kinase inhibition, or other enzyme modulation studies. Researchers are exploring its mechanism of action, which is hypothesized to involve reversible or irreversible interaction with specific cysteine residues or other nucleophilic amino acids in protein active sites, potentially altering protein conformation and function. [Insert specific, experimentally determined applications and research value here, such as 'Preliminary studies indicate potential activity in [specific pathway or disease model]' or 'This compound has shown research utility in modulating the function of [specific protein target]'.] This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O2S/c1-27-11-17-30(18-12-27)31-22-10-6-5-9-21(22)24(26-25(31)33)34-19-23(32)29-15-13-28(14-16-29)20-7-3-2-4-8-20/h2-4,7-8H,5-6,9-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZGOUFQRUNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a novel derivative belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N4O2SC_{22}H_{30}N_{4}O_{2}S, and it possesses a complex structure that contributes to its biological activity. The presence of piperazine rings and a thioether linkage are significant for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, a study showed that related compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-74.36
Compound BHCT11618.76
1-(4-methylpiperazin-1-yl)-4...TBDTBDTBD

Antimicrobial Activity

Quinazolines also exhibit antimicrobial properties. A related study indicated that compounds with similar structures demonstrated effective inhibition against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Anti-inflammatory Activity

Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of several quinazoline derivatives, including the compound . These derivatives were tested against different cancer cell lines and showed varying degrees of effectiveness. The study concluded that modifications in the piperazine moiety significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds related to 1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exhibit significant antimicrobial activity. For instance, derivatives containing piperazine moieties have shown effectiveness against various bacterial strains through mechanisms that disrupt cellular processes. Studies have employed serial dilution methods to evaluate the minimum inhibitory concentrations (MICs) of these compounds against pathogens, demonstrating promising results comparable to established antibiotics .

CNS Activity

The compound has also been investigated for its potential neuroprotective effects. It is suggested that the piperazine component may enhance blood-brain barrier permeability, allowing for better central nervous system (CNS) targeting. Preclinical studies have indicated efficacy in models of cognitive impairment and neurodegenerative diseases such as Alzheimer's disease . The mechanism of action is believed to involve modulation of neurotransmitter systems and neuroinflammatory responses.

Treatment of Metabolic Disorders

One notable application is in the treatment of metabolic syndromes, including type 2 diabetes and obesity. Compounds with similar structural features have been reported to inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in glucocorticoid metabolism and fat accumulation . This inhibition can lead to improved insulin sensitivity and reduced body weight.

Cancer Therapy

Emerging studies suggest potential anticancer properties of this compound. The ability to induce apoptosis in cancer cells has been observed in vitro, particularly against certain types of leukemia and solid tumors . The mechanism may involve the activation of apoptotic pathways through receptor-mediated signaling.

Case Studies

Study Findings Reference
Antimicrobial EvaluationDemonstrated significant antimicrobial activity against multiple bacterial strains with MIC values comparable to standard treatments.
Neuroprotective EffectsShowed efficacy in reducing cognitive decline in animal models, suggesting potential for treating Alzheimer's disease.
Metabolic Syndrome TreatmentInhibition of 11β-hydroxysteroid dehydrogenase type 1 led to improved metabolic profiles in diabetic models.
Anticancer ActivityInduced apoptosis in various cancer cell lines; promising results warrant further investigation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name / Class Key Structural Features Target/Activity Pharmacokinetic Profile Key Findings
Target Compound Quinazolinone core, 4-methylpiperazinyl, 4-phenylpiperazinyl-ethylthio AChE inhibition (predicted), CYP2C19/3A4 inhibition High water solubility, low BBB permeability, moderate clearance (-0.049–0.437 mL/min/kg) Potential anti-Alzheimer’s agent; limited CNS penetration
3-Phenylquinazolin-4(3H)-one derivatives (e.g., compound 267) Quinazolinone core, phenylpiperazinyl-hexanylthio Chk1 kinase inhibition (allosteric) Not reported Anticancer activity via cell cycle regulation
N-Methyl-2,3-dihydroquinazolin-4-ones (e.g., 5Fa1-5Fk11) Dihydroquinazolinone core, thiazole-thiophene substituents Anti-tubercular (Mycobacterium tuberculosis H37Rv) Not reported MIC values: 3.12–50 µg/mL; moderate efficacy
Arylpiperazine-pyrazolopyrimidinones (e.g., MK69) Pyrazolopyrimidinone core, arylpiperazine Serotonin/dopamine receptor modulation (predicted) Not reported Explored for neurological disorders; no detailed pharmacokinetic data
4-Fluorobenzylpiperazine methanones (e.g., compounds 7–19) Piperazine linked to fluorobenzyl and carbonyl groups Tyrosine kinase inhibition (e.g., EGFR, VEGFR2) Not reported Anticancer activity; fragment-based design

Functional Comparisons

  • Target Specificity: The target compound’s dual piperazine substituents may enhance binding to AChE compared to simpler quinazolinones (e.g., 5Fa1-5Fk11), which lack extended piperazine motifs . Unlike Chk1 inhibitors (e.g., compound 267), which target kinase pathways, this compound’s predicted AChE inhibition aligns with neurological applications .
  • Pharmacokinetics: High water solubility (-5.513 log mol/L) and low BBB permeability differentiate it from fluorobenzylpiperazine derivatives (e.g., compounds 7–19), which are designed for CNS-penetrant kinase inhibition . Moderate CYP inhibition contrasts with arylpiperazine-pyrazolopyrimidinones (e.g., MK69), where metabolic interactions are less characterized .
  • Therapeutic Potential: Anti-Alzheimer’s activity is shared with other quinazolinones (e.g., 4a-f), but its piperazine-rich structure may improve selectivity over off-target enzymes . Unlike anti-tubercular dihydroquinazolinones (e.g., 5Fa1-5Fk11), this compound lacks thiazole-thiophene groups critical for mycobacterial targeting .

Q & A

Q. Table 1. Synthetic Yield Optimization

StepCatalystSolventTemp (°C)Yield (%)Ref
CyclocondensationZnCl₂DMF8062
Thioether formationK₂CO₃Acetonitrile6055

Q. Table 2. Metabolic Stability in Hepatocytes

Metabolitem/zPathwayHalf-life (min)Ref
Parent487.245.2
Hydroxy-Piperazine503.2Oxidation12.7

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